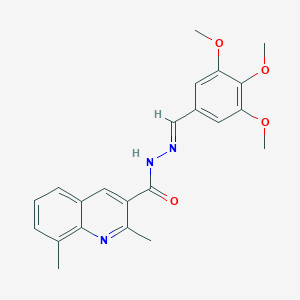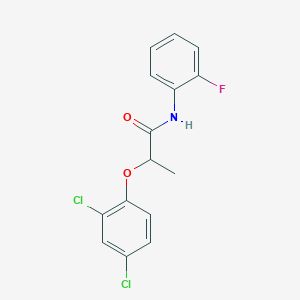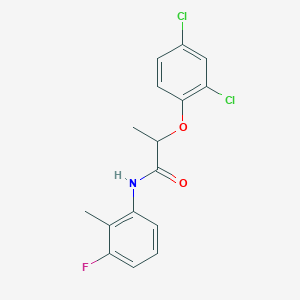
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as LQM-15, is a novel small-molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer and antiviral effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and viral replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and casein kinase 2. This compound has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a small-molecule compound that can easily penetrate cell membranes and reach its target site. This compound is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential use of this compound in combination with other therapeutic agents to enhance its anticancer and antiviral effects.
Conclusion:
In conclusion, this compound is a novel small-molecule compound that has potential therapeutic properties. It has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This compound has shown promising results in inhibiting the growth of cancer cells and the replication of viruses. However, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Métodos De Síntesis
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized using a variety of methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the condensation of 2,8-dimethylquinoline-3-carbaldehyde and 3,4,5-trimethoxybenzaldehyde with carbohydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the reactants. Solvent-free synthesis involves the reaction of the reactants in the absence of a solvent. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the specific application.
Aplicaciones Científicas De Investigación
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and antiviral properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H23N3O4 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
2,8-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-7-6-8-16-11-17(14(2)24-20(13)16)22(26)25-23-12-15-9-18(27-3)21(29-5)19(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
Clave InChI |
OQHOWKVIXNOREP-FSJBWODESA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)



![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)



![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
